![molecular formula C17H25N3O2S B2484711 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one CAS No. 2415490-80-9](/img/structure/B2484711.png)
1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various cancers and autoimmune diseases. The compound was first synthesized in 2010 and has since undergone extensive scientific research to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is a key regulator of B-cell receptor signaling, which plays a critical role in the development and progression of many cancers and autoimmune diseases. By inhibiting BTK activity, 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one blocks the downstream signaling pathways that promote cancer cell growth and the activation of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one has been shown to inhibit BTK activity in cancer cells and immune cells, leading to reduced cell proliferation and activation. Additionally, 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal models, 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one has been shown to reduce tumor growth and improve survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one is its specificity for BTK, which reduces the risk of off-target effects that can occur with other BTK inhibitors. Additionally, 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one has shown efficacy in preclinical studies across a range of cancer types and autoimmune diseases. However, one limitation of 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for research on 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one. One area of focus is the development of combination therapies that incorporate 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one with other targeted therapies or immunotherapies. Additionally, further studies are needed to understand the optimal dosing and scheduling of 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one in clinical settings. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one in patients with various cancers and autoimmune diseases.
Métodos De Síntesis
The synthesis of 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one involves several steps, including the reaction of 4-(thian-4-yl)-1,4-diazepane-1-carbonyl chloride with 2-pyridone, followed by the addition of methylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one has been extensively studied for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases. In preclinical studies, 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one has shown promising results in inhibiting the growth and proliferation of cancer cells, including lymphoma, leukemia, and solid tumors. Additionally, 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one has shown efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
1-methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-18-7-2-4-15(16(18)21)17(22)20-9-3-8-19(10-11-20)14-5-12-23-13-6-14/h2,4,7,14H,3,5-6,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGNZBUCCVQCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,2-dihydropyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2484629.png)
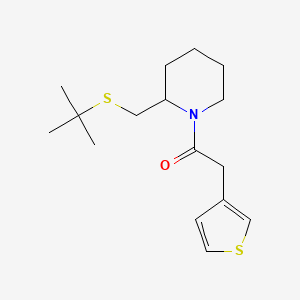
![N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2484631.png)
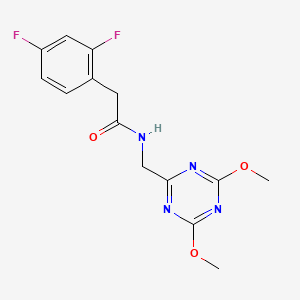
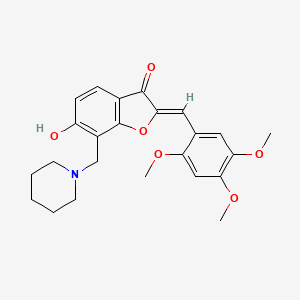
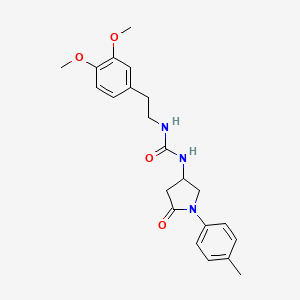
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2484640.png)
![N-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-4-yl)-3-phenylpropanamide](/img/structure/B2484642.png)
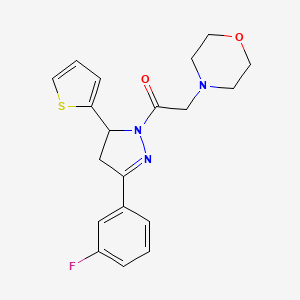
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2484644.png)
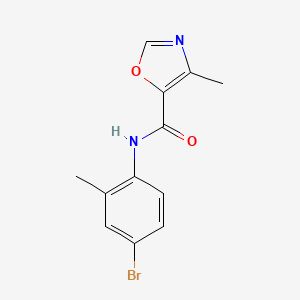
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-ethoxyaniline](/img/structure/B2484647.png)
![N-[2-[(2-Chloroacetyl)amino]-4-fluorophenyl]pyridine-2-carboxamide](/img/structure/B2484648.png)
![1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484649.png)